molecular formula C14H16N2O B8388027 2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

Cat. No. B8388027
M. Wt: 228.29 g/mol
InChI Key: QUKPWILUIYSKCF-UHFFFAOYSA-N
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Patent
US04153711

Procedure details

1-n-Butyl-4-carbomethoxy-2,3-dioxopyrrolidine, 107 g., [Southwick and Owellen, J. Org. Chem. 25(1960)1133]is heated to boiling in a mixture of 600 ml. of a twenty percent aqueous hydrochloric acid solution and about 100 ml. of ninty-five percent ethanol. Solids dissolved in about ten minutes to give a yellow solution. After one hour of heating, the flask is cooled to about room temperature. Sodium acetate is then added to neutralize the reaction mixture to a pH of 4-5. In addition about 500 ml. of water is added during the neutralization to insure that most materials will remain in solution. Phenylhydrazine, 54 g., is then washed into the stirred mixture with methanol, 20 ml. The phenyl hydrazone starts to separate immediately, and is collected after 10 minutes of cooling and stirring. The material is dissolved in 200 ml. of acetic acid at 65° and treated with 100 ml. of concentrated hydrochloric acid. A strong exotherm takes the temperature up to about 110° which causes vigorous refluxing. Filtration of the cooled slurry yields 78 g. of the title compound, m.p. 215°-218° sinters at 210°. Dilution of the filtrate with water gives additional product, 7 g., m.p. after recrystallization from methanol: 216°-218°.
Name
1-n-Butyl-4-carbomethoxy-2,3-dioxopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH2:9][CH:8]([C:10](OC)=O)[C:7](=O)[C:6]1=[O:15])[CH2:2][CH2:3][CH3:4].Cl.C([O-])(=O)C.[Na+].[C:22]1([NH:28]N)C=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C(O)C>[CH2:1]([N:5]1[CH2:9][C:8]2[C:10]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[NH:28][C:7]=2[C:6]1=[O:15])[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
1-n-Butyl-4-carbomethoxy-2,3-dioxopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(C(C(C1)C(=O)OC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
25(1960)1133]is heated
ADDITION
Type
ADDITION
Details
to boiling in a mixture of 600 ml
DISSOLUTION
Type
DISSOLUTION
Details
Solids dissolved in about ten minutes
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
After one hour of heating
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the flask is cooled to about room temperature
ADDITION
Type
ADDITION
Details
In addition about 500 ml
WASH
Type
WASH
Details
, is then washed into the stirred mixture with methanol, 20 ml
CUSTOM
Type
CUSTOM
Details
to separate immediately
CUSTOM
Type
CUSTOM
Details
is collected after 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
of cooling
DISSOLUTION
Type
DISSOLUTION
Details
The material is dissolved in 200 ml
ADDITION
Type
ADDITION
Details
of acetic acid at 65° and treated with 100 ml
CUSTOM
Type
CUSTOM
Details
up to about 110° which
FILTRATION
Type
FILTRATION
Details
Filtration of the cooled slurry
CUSTOM
Type
CUSTOM
Details
yields 78 g

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C=2NC=3C=CC=CC3C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.